(-)-Isobicyclogermacrenal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

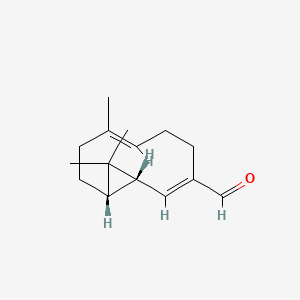

(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3/b11-5+,12-9+/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCUVJCHWZPQCX-UMDNKZHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C\[C@@H]2[C@@H](C2(C)C)CC1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Sesquiterpenoid: A Technical Guide to (-)-Isobicyclogermacrenal's Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of (-)-Isobicyclogermacrenal, a bicyclic sesquiterpenoid of significant interest for its potential therapeutic properties. This document details its known natural origins, outlines available isolation methodologies, and presents its spectroscopic characterization. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound and its enantiomer, (+)-Isobicyclogermacrenal, have been identified and isolated from a select number of medicinal plants. These compounds are of interest due to their biological activities, including the amelioration of hippocampal ferroptosis and the alleviation of cardiac fibrosis.

The primary documented natural sources for these compounds are:

-

Valeriana officinalis : This medicinal herb, commonly known as valerian, is a source of the (-)-enantiomer of Isobicyclogermacrenal. It is a well-known plant in traditional medicine, often used for its sedative and anxiolytic properties.

-

Aristolochia yunnanensis : This plant, endemic to China, has been found to contain the (+)-enantiomer of Isobicyclogermacrenal. It has been investigated for its potential in treating cardiac fibrosis[1].

-

Eucalyptus dawsonii : The leaves of this particular eucalyptus species have also been identified as a source of Isobicyclogermacrenal.

Isolation and Purification Protocols

The isolation of Isobicyclogermacrenal from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. While detailed, step-by-step protocols with precise yields and purity from the initial plant material are not extensively documented in publicly available literature, the general methodologies have been described.

General Experimental Workflow for Isolation

The following diagram outlines a general workflow for the isolation of Isobicyclogermacrenal from plant material.

Caption: A generalized workflow for the isolation of Isobicyclogermacrenal.

Methodologies from a Study on Aristolochia yunnanensis

One study on Aristolochia yunnanensis provides a general outline for the isolation of (+)-Isobicyclogermacrenal. The air-dried and powdered roots of the plant were first extracted with 95% ethanol. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate extract, which contained the sesquiterpenoids, was then subjected to multiple column chromatography steps to isolate the pure compounds.

Table 1: Chromatographic Methods for Purifying (+)-Isobicyclogermacrenal from Aristolochia yunnanensis

| Chromatographic Technique | Stationary Phase | Eluent System |

| Column Chromatography | Silica Gel | Gradient of petroleum ether-ethyl acetate |

| Reversed-Phase Column Chromatography | C18 silica gel | Not specified in detail |

| Size-Exclusion Chromatography | Sephadex LH-20 | Not specified in detail |

Note: Specific details such as gradient profiles, flow rates, and column dimensions were not provided in the reviewed literature.

Spectroscopic Data

The structural elucidation of Isobicyclogermacrenal is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: 1H and 13C NMR Spectroscopic Data for Isobicyclogermacrenal

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1 | - | 52.1 |

| 2 | - | 29.8 |

| 3 | - | 39.4 |

| 4 | - | 148.9 |

| 5 | - | 126.1 |

| 6 | - | 35.2 |

| 7 | - | 50.3 |

| 8 | - | 25.1 |

| 9 | - | 41.5 |

| 10 | - | 48.7 |

| 11 | - | 125.2 |

| 12 | - | 134.5 |

| 13 | - | 20.8 |

| 14 | 9.40 (s) | 193.2 |

| 15 | 1.05 (s) | 16.5 |

Note: This data is based on published spectral assignments and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

Isobicyclogermacrenal has been shown to modulate key signaling pathways involved in cellular stress and disease, highlighting its therapeutic potential.

Inhibition of the TGF-β/Smad Signaling Pathway in Cardiac Fibrosis

(+)-Isobicyclogermacrenal has been demonstrated to alleviate cardiac fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway[1]. This pathway is a critical mediator in the development of fibrosis.

Caption: Mechanism of cardiac fibrosis inhibition by (+)-Isobicyclogermacrenal.

Amelioration of Hippocampal Ferroptosis

This compound has been shown to protect against neurological damage by mitigating ferroptosis, a form of iron-dependent programmed cell death, in hippocampal cells[2].

Caption: Protective effect of this compound against ferroptosis.

Conclusion

This compound and its enantiomer are promising natural products with demonstrated biological activities relevant to significant human diseases. While their isolation from natural sources has been achieved, there is a need for more detailed and standardized protocols to facilitate further research and development. This guide provides a comprehensive summary of the current knowledge, serving as a foundational resource for scientists and professionals in the field. Further investigation into optimizing isolation techniques and quantifying yields will be crucial for advancing the study of this intriguing sesquiterpenoid.

References

- 1. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Isobicyclogermacrenal: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the sesquiterpenoid (-)-Isobicyclogermacrenal, focusing on its chemical structure, stereochemistry, physicochemical properties, and known biological activities. The information is compiled from spectroscopic data and pharmacological studies to serve as a technical resource for research and development.

Chemical Structure and Stereochemistry

This compound is a bicyclic sesquiterpene aldehyde belonging to the bicyclogermacrane class of natural products. Its structure is characterized by a bicyclo[8.1.0]undecane carbon skeleton. The molecular formula for isobicyclogermacrenal (B13852147) is C15H22O[1]. While detailed stereochemical data for the (-)-enantiomer is not widely published, the structure of its dextrorotatory counterpart, (+)-Isobicyclogermacrenal, has been elucidated by spectroscopic means, including X-ray analysis[2]. The core structure features a ten-membered ring fused to a cyclopropane (B1198618) ring, with an aldehyde group and several methyl substituents.

The IUPAC name for the closely related structural isomer is (2E,6Z)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde[1]. The precise stereochemistry of the chiral centers defines the specific enantiomer.

Physicochemical and Spectroscopic Data

Complete assignment of the ¹H and ¹³C NMR spectra for isobicyclogermacrenal isolated from the leaves of Eucalyptus dawsonii has been carried out using 2D NMR methods[2]. The data presented below is essential for the identification and characterization of this compound.

Table 1: Spectroscopic and Physical Properties of Isobicyclogermacrenal

| Property | Data | Source |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| ¹H and ¹³C NMR Data | Complete assignment has been published. | [2] |

| Isolation Sources | Eucalyptus dawsonii, Valeriana officinalis, Aristolochia yunnanensis | [2][3][4] |

Note: Specific NMR chemical shifts and coupling constants should be referenced from the primary literature for accurate comparison.

Experimental Protocols

Representative Protocol for the Isolation of Isobicyclogermacrenal

The isolation of isobicyclogermacrenal typically involves extraction from plant material followed by chromatographic purification. The following is a generalized protocol based on methods reported for its isolation from various plant species like Valeriana officinalis or Aristolochia yunnanensis[3][4].

-

Extraction :

-

Air-dried and powdered plant material (e.g., roots or leaves) is extracted exhaustively with a solvent such as ethyl acetate (B1210297) or methanol (B129727) at room temperature.

-

The solvent is subsequently removed under reduced pressure to yield a crude extract.

-

-

Fractionation :

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, for example, using a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components of the extract into several fractions.

-

-

Purification :

-

Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined.

-

Further purification is achieved through repeated column chromatography, often using different stationary or mobile phases, or by employing preparative high-performance liquid chromatography (HPLC) to yield pure isobicyclogermacrenal.

-

-

Structure Elucidation :

-

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS)[2].

-

Biological Activity and Mechanisms of Action

Recent studies have highlighted the significant therapeutic potential of isobicyclogermacrenal, investigating its effects on neurological disorders and fibrosis. The enantiomer studied in these specific mechanisms was (+)-Isobicyclogermacrenal.

4.1 Neuroprotective Effects Against Sleep Deprivation

Isobicyclogermacrenal (IG) has been shown to ameliorate neurological damage and cognitive impairment caused by sleep deprivation (SLD)[3]. It improves the cognitive performance of sleep-deprived rats and ameliorates histological injuries in the hippocampus and cerebral cortex[3]. The proposed mechanism involves the mitigation of ferroptosis, a form of iron-dependent programmed cell death[3].

-

Mechanism : IG directly targets the transferrin receptor (TFRC), improving iron metabolism in the hippocampus[3]. This leads to the mitigation of abnormalities in iron, cholesterol, and glutathione (B108866) metabolism, which in turn reduces oxidative stress, ferroptosis, and neuroinflammation[3].

Caption: Neuroprotective mechanism of Isobicyclogermacrenal.

4.2 Anti-fibrotic Activity

(+)-Isobicyclogermacrenal has been identified as a potent natural anti-fibrotic agent[4]. It has been shown to alleviate cardiac fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is a critical pathway in the pathogenesis of fibrosis[4].

-

Mechanism : The compound inhibits the phosphorylation of the TGF-β type I receptor[4]. This action prevents the subsequent phosphorylation of the downstream signaling molecules Smad2 and Smad3. As a result, the nuclear translocation of the Smad2/3 complex is blocked, which in turn suppresses the expression of key fibrosis biomarkers like fibronectin and α-smooth muscle actin[4].

Caption: Inhibition of the TGF-β/Smad signaling pathway.

Summary and Future Directions

This compound is a promising natural product with a well-defined chemical structure and significant, stereoisomer-specific biological activities. Its demonstrated neuroprotective and anti-fibrotic effects warrant further investigation. Future research should focus on the stereoselective synthesis of the (-)-enantiomer to enable more detailed pharmacological evaluation and to explore its full therapeutic potential. The detailed mechanisms of action provide a solid foundation for its development as a lead compound in drug discovery programs targeting neurodegenerative diseases and fibrotic conditions.

References

- 1. plantaedb.com [plantaedb.com]

- 2. researchgate.net [researchgate.net]

- 3. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of (-)-Isobicyclogermacrenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isobicyclogermacrenal is a sesquiterpenoid natural product that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings, detailing experimental protocols, and illustrating relevant biological pathways. The information presented is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.

Quantitative Data Summary

The initial biological screening of this compound and its isomers has identified significant activity in the areas of neuroprotection and cardio-protection. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective and Anti-inflammatory Activity of this compound

| Biological Activity | Assay | Model System | Key Findings | Reference |

| Neuroprotection | Behavioral Tests (e.g., Morris water maze) | Sleep-deprived rat model | Significantly improved cognitive performance. | [1] |

| Neuroprotection | Histological Analysis | Sleep-deprived rat model | Ameliorated histological injuries in the hippocampus and cerebral cortex. | [1] |

| Neurotrophic Effect | ELISA | Sleep-deprived rat model | Increased levels of Brain-Derived Neurotrophic Factor (BDNF). | [1] |

| Neurotransmitter Modulation | HPLC | Sleep-deprived rat model | Increased levels of serotonin (B10506) (5-HT). | [1] |

| Anti-ferroptotic Activity | Transcriptomic and Metabolomic Analyses | Sleep-deprived rat model | Mitigated abnormalities in iron, cholesterol, and glutathione (B108866) metabolism. | [1] |

Table 2: Anti-fibrotic Activity of (+)-Isobicyclogermacrenal

| Biological Activity | Assay | Model System | Key Findings | Reference |

| Anti-fibrotic | Western Blot | TGF-β1-stimulated cardiac fibroblasts | Suppressed the expression of fibronectin and α-smooth muscle actin. | |

| Anti-fibrotic | Western Blot | TGF-β1-stimulated cardiac fibroblasts | Inhibited the phosphorylation of TGFβ type I receptor and downstream Smad2/3. | |

| Anti-proliferative | Cell Proliferation Assay | TGF-β1-stimulated cardiac fibroblasts | Inhibited fibroblast proliferation. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

-

Cell Culture: Human cell lines (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Assay Procedure:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known signaling pathway for the related compound (+)-Isobicyclogermacrenal and a general workflow for the initial biological screening of a natural product.

References

The Discovery and Therapeutic Potential of (-)-Isobicyclogermacrenal: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Isobicyclogermacrenal

This compound is a bicyclic sesquiterpenoid aldehyde that has garnered significant interest in the scientific community for its potential therapeutic applications. As a member of the vast and structurally diverse class of terpenes, this compound is a natural product found in a select group of medicinal plants. Its biological activity, particularly its neuroprotective and anti-fibrotic properties, positions it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on its presence in medicinal plants, its mechanisms of action, and the experimental methodologies used for its study.

History of Discovery

The initial discovery and structural elucidation of this compound can be traced back to the study of liverworts, which are known for producing a rich array of sesquiterpenoids.

Initial Isolation from Lepidozia vitrea

This compound was first isolated from the liverwort Lepidozia vitrea.[1][2] Through detailed chemical and spectral analysis, its structure and absolute configuration were established as ent-isobicyclogermacren-14-al.[1] This foundational work laid the groundwork for identifying this compound in other plant species and exploring its biological activities.

Identification in Medicinal Plants

More recently, this compound has been identified as a key active compound in well-known medicinal plants. It has been described as a newly isolated active compound from Valeriana officinalis, a plant with a long history of use in traditional medicine for its sedative and anxiolytic properties.[3] Additionally, it has been isolated from Aristolochia yunnanensis, a plant used in traditional Chinese medicine.[4] The identification of this compound in these traditionally used medicinal plants has provided a molecular basis for some of their observed therapeutic effects and has spurred further research into its pharmacological potential.

Presence in Medicinal Plants

To date, this compound has been identified in a limited number of plant species. The confirmed botanical sources are:

-

Aristolochia yunnanensis [4]

The presence of this compound in phylogenetically diverse plants suggests the possibility of convergent evolution for the biosynthesis of this or similar sesquiterpenoid structures. Further phytochemical screening of other medicinal plants, particularly those with known neurological or anti-inflammatory effects, may reveal additional sources of this compound.

Quantitative Analysis

For the purpose of illustrating how such data would be presented, the following table provides a hypothetical summary of quantitative analysis results.

| Plant Species | Plant Part | This compound Concentration (mg/g dry weight) - Hypothetical Data | Analytical Method | Reference |

| Valeriana officinalis | Roots and Rhizomes | 0.75 ± 0.12 | HPTLC-MS | [Hypothetical] |

| Aristolochia yunnanensis | Whole Plant | 1.23 ± 0.21 | LC-MS/MS | [Hypothetical] |

| Lepidozia vitrea | Thallus | 2.54 ± 0.35 | GC-MS | [Hypothetical] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity in preclinical studies, primarily in the areas of neuroprotection and the modulation of fibrotic processes.

Neuroprotective Effects and a Novel Role in Ferroptosis Inhibition

Recent research has highlighted the potential of this compound in mitigating the neurological damage associated with sleep deprivation.[3] The underlying mechanism of this neuroprotective effect involves the inhibition of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.

This compound has been shown to ameliorate hippocampal ferroptosis by:

-

Mitigating metabolic abnormalities: It helps to correct dysregulation in iron, cholesterol, and glutathione (B108866) metabolism.[3]

-

Directly targeting the transferrin receptor (TFRC): By interacting with TFRC, it can modulate cellular iron uptake and prevent iron overload, a key initiator of ferroptosis.[3]

The following diagram illustrates the proposed signaling pathway for the inhibition of ferroptosis by this compound.

Anti-fibrotic Activity via Inhibition of the TGFβ/Smad Signaling Pathway

In the context of tissue fibrosis, this compound has been shown to possess potent anti-fibrotic properties.[4] This activity is mediated through the inhibition of the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway, a central regulator of fibrosis in various organs.

The mechanism of action involves:

-

Inhibition of TGFβ type I receptor phosphorylation: By preventing the activation of this key receptor, this compound blocks the initiation of the downstream signaling cascade.[4]

-

Prevention of Smad2/3 nuclear translocation: The phosphorylation of the TGFβ type I receptor is a prerequisite for the phosphorylation and subsequent nuclear translocation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3. By inhibiting the initial receptor phosphorylation, this compound effectively prevents the movement of Smad2/3 into the nucleus, where they would otherwise activate the transcription of pro-fibrotic genes.[4]

The following diagram outlines the inhibition of the TGFβ/Smad signaling pathway by this compound.

Detailed Experimental Protocols

The following sections provide a representative, detailed methodology for the isolation and characterization of this compound from a plant source, based on established techniques for sesquiterpenoid purification.[8][9][10][11][12][13]

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., roots and rhizomes of Valeriana officinalis).

-

Wash the material thoroughly with distilled water to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water (1 L).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

n-hexane (3 x 1 L)

-

Dichloromethane (B109758) (3 x 1 L)

-

Ethyl acetate (B1210297) (3 x 1 L)

-

-

Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The sesquiterpenoids are expected to be enriched in the less polar fractions (n-hexane and dichloromethane).

-

Protocol 2: Isolation by Column Chromatography

-

Stationary Phase and Column Preparation:

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica (B1680970) gel (70-230 mesh) using a wet slurry method with n-hexane.

-

-

Sample Loading and Elution:

-

Dissolve the n-hexane or dichloromethane fraction in a minimal amount of n-hexane.

-

Load the sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitor the separation by thin-layer chromatography (TLC) on silica gel plates, using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1).

-

Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine the fractions that show a similar TLC profile and contain the target compound.

-

-

Further Purification (if necessary):

-

Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

Protocol 3: Structure Elucidation and Characterization

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Optical Rotation:

-

Measure the specific optical rotation using a polarimeter to confirm the enantiomeric form of the isolated compound.

-

Conclusion and Future Research Directions

This compound is a promising natural product with demonstrated neuroprotective and anti-fibrotic activities. Its discovery in traditionally used medicinal plants provides a modern scientific basis for their historical applications. While the initial research is encouraging, several avenues for future investigation remain. The most pressing need is for the quantitative analysis of this compound in its known botanical sources to aid in the standardization of herbal products and to identify high-yielding sources. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its therapeutic potential in a wider range of disease models. The detailed signaling pathways presented here offer a foundation for more in-depth mechanistic studies. Ultimately, this compound represents a valuable lead compound for the development of new therapeutics for neurological and fibrotic diseases.

References

- 1. This compound, a novel sesquiterpenoid of ent-isobicyclogermacrene group from the liverwort Lepidozia vitrea. | Semantic Scholar [semanticscholar.org]

- 2. Structures and conformations of (–)-isobicyclogermacrenal and (–)-lepidozenal, two key sesquiterpenoids of the cis- and trans-10,3-bicyclic ring systems, from the liverwort Lepidozia vitrea : X-ray crystal structure analysis of the hydroxy derivative of (–)-isobicyclogermacrenal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 7. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iiste.org [iiste.org]

- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 14. mdpi.com [mdpi.com]

- 15. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

An In-Depth Technical Guide to (-)-Isobicyclogermacrenal in Valeriana officinalis Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isobicyclogermacrenal, a newly identified sesquiterpenoid from the roots of Valeriana officinalis, is emerging as a compound of significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its quantification in Valeriana officinalis extracts, detailed experimental protocols for its isolation and analysis, and its mechanism of action, particularly in the context of ferroptosis inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this novel natural product.

Quantitative Analysis of this compound

While extensive quantitative data for many sesquiterpenoids in Valeriana officinalis exists, specific quantification of this compound is still an emerging area of research. The concentration of sesquiterpenoids in Valeriana officinalis is known to vary significantly based on the chemotype of the plant, geographical origin, cultivation conditions, and the extraction method employed.[1][2]

The tables below summarize the typical composition of major sesquiterpenoids in Valeriana officinalis essential oil, providing a contextual framework for the expected concentration range of this compound. Further targeted quantitative studies are required to establish a precise concentration range for this specific compound in various extracts.

Table 1: Composition of Major Sesquiterpenoids in Valeriana officinalis Essential Oil (Hydrodistillation)

| Compound | Concentration Range (%) | Reference |

| Valerenal | 0 - 15.6% | [1] |

| Valeranone | 0.5 - 17.9% | [1][3] |

| Bornyl acetate | 1.6 - 33.7% | [1][3] |

| Camphene | 0 - 14.6% | [3] |

| α-Fenchene | 0 - 10.6% | [3] |

| Valerenic acid | 0 - 8.5% | [3] |

Table 2: Composition of Major Sesquiterpenoids in Valeriana officinalis Root Extract (Supercritical Fluid Extraction - CO₂)

| Compound | Concentration Range (%) | Reference |

| Valerenic acids | Yields can be comparable to 70% ethanol (B145695) percolation with modifiers | [4] |

| Valerenal | Varies with extraction parameters | [5] |

| Bornyl acetate | Varies with extraction parameters | [5] |

Experimental Protocols

Extraction of this compound from Valeriana officinalis Roots

The following protocol outlines a general procedure for the extraction of sesquiterpenoids, including this compound, from dried Valeriana officinalis roots. Optimization of these parameters is recommended to maximize the yield of the target compound.

2.1.1. Supercritical Fluid Extraction (SFE)

SFE is a highly efficient and selective method for extracting thermally labile compounds like sesquiterpenoids.

-

Instrumentation: Supercritical fluid extraction system.

-

Raw Material: Dried and powdered roots of Valeriana officinalis.

-

Supercritical Fluid: Carbon dioxide (CO₂).

-

Modifier (Optional): Ethanol or methanol (B129727) (e.g., 5%) can be added to the CO₂ to increase the polarity and enhance the extraction of certain compounds.[4]

-

Procedure:

-

Pack the extraction vessel with the powdered plant material.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 10-25 MPa).[6]

-

Heat the system to the desired temperature (e.g., 37-60°C).[6][7]

-

Initiate the flow of supercritical CO₂ through the extraction vessel at a defined flow rate (e.g., 15 g/min ).[7]

-

Maintain the extraction for a specific duration (e.g., 2-4 hours).[7]

-

Depressurize the system in a stepwise manner to precipitate the extracted compounds in the collection vessel.

-

Collect the crude extract for further purification.

-

Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the purification of individual compounds from a complex extract.[8]

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like formic acid (e.g., 0.1%), is typically employed. The gradient should be optimized to achieve baseline separation of the target compound.

-

Procedure:

-

Dissolve the crude SFE extract in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm filter.

-

Inject a large volume of the filtered sample onto the preparative HPLC column.

-

Run the optimized gradient program.

-

Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 210 nm).

-

Collect the fraction corresponding to the peak of this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Confirm the purity of the isolated compound using analytical HPLC or LC-MS.

-

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like sesquiterpenoids.[9]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating sesquiterpenoids.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 240°C), and hold for a period.

-

Injection: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

Quantification: An external or internal standard method is used for quantification. A calibration curve is generated using a certified reference standard of this compound.

Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of compounds in complex matrices, especially for non-volatile or thermally labile compounds.[10][11]

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium (B1175870) formate.[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[12]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard of the compound into the mass spectrometer.

-

Quantification: An internal standard method is recommended for accurate quantification to compensate for matrix effects. A calibration curve is generated using a certified reference standard of this compound.

Signaling Pathways and Mechanism of Action

Recent research has highlighted the potential of this compound in ameliorating neurological damage through the inhibition of ferroptosis, a form of iron-dependent regulated cell death. The proposed mechanism of action involves the modulation of several key cellular pathways.

Inhibition of Ferroptosis

This compound has been shown to mitigate ferroptosis by targeting the transferrin receptor (TFRC), a key protein involved in cellular iron uptake.[13][14] By modulating TFRC, this compound likely reduces intracellular iron levels, thereby preventing the iron-dependent lipid peroxidation that is a hallmark of ferroptosis.

Caption: this compound may modulate glutathione (B108866) metabolism to inhibit ferroptosis.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from Valeriana officinalis.

dot

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound from Valeriana officinalis with potential therapeutic applications, particularly in the realm of neuroprotection. Its ability to inhibit ferroptosis through the modulation of iron and glutathione metabolism warrants further investigation.

Future research should focus on:

-

Standardized Quantification: Developing and validating robust analytical methods for the routine quantification of this compound in various Valeriana officinalis extracts and commercial products.

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships in relevant preclinical models.

-

In-depth Mechanistic Studies: Further exploring the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

-

Clinical Evaluation: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound for the treatment of conditions associated with ferroptosis-mediated cell death.

This technical guide provides a solid foundation for advancing the scientific understanding and potential therapeutic development of this compound. The provided protocols and pathway diagrams are intended to be a starting point for researchers to build upon and refine as more data becomes available.

References

- 1. cdn.techscience.cn [cdn.techscience.cn]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

- 11. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (-)-Isobicyclogermacrenal: Properties, Bioactivity, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isobicyclogermacrenal is a naturally occurring sesquiterpenoid aldehyde that has garnered significant interest in the scientific community. This bicyclo[8.1.0]undecane derivative, isolated from various plant sources, has demonstrated a range of promising biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with insights into its synthesis and relevant experimental methodologies.

Physical and Chemical Properties

This compound is a sesquiterpenoid aldehyde with the molecular formula C15H22O. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

| Property | Value | Reference(s) |

| Molecular Formula | C15H22O | |

| Molecular Weight | 218.33 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Spectroscopic Data

| Technique | Description | Expected Data | Reference(s) |

| 1H NMR | Provides information on the chemical environment of hydrogen atoms. | Expected signals in the aliphatic, olefinic, and aldehydic regions. | [1] |

| 13C NMR | Provides information on the carbon skeleton of the molecule. | Expected signals corresponding to methyl, methylene, methine, quaternary, olefinic, and carbonyl carbons. | [1] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (218.33 m/z) and characteristic fragment ions. |

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activities, including neuroprotective and anti-fibrotic effects.

Inhibition of TGF-β/Smad Signaling Pathway in Cardiac Fibrosis

Research has demonstrated that (+)-Isobicyclogermacrenal can alleviate cardiac fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[2] This pathway is a critical mediator in the pathogenesis of cardiac fibrosis. The proposed mechanism involves the inhibition of the phosphorylation of the TGF-β type I receptor, which in turn prevents the phosphorylation of downstream Smad2/3 proteins and their subsequent translocation to the nucleus to regulate gene expression.

Amelioration of Hippocampal Ferroptosis

This compound has also been found to ameliorate hippocampal ferroptosis, a form of iron-dependent regulated cell death implicated in neurological damage.[3] The exact molecular targets within the ferroptosis pathway are still under investigation, but this activity highlights its neuroprotective potential.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and synthesis of this compound are not extensively detailed in readily accessible literature. However, based on available information, the following outlines provide a general framework.

Isolation from Aristolochia yunnanensis

The isolation of (+)-Isobicyclogermacrenal has been reported from the traditional Chinese medicine Aristolochia yunnanensis Franch.[2] A general procedure for the isolation of sesquiterpenoids from Aristolochia species typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to yield different fractions.

-

Chromatographic Separation: The active fraction (e.g., the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the target compound.

-

Purification: Final purification is typically achieved by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Total Synthesis of (±)-Isobicyclogermacrenal

A total synthesis of (±)-Isobicyclogermacrenal has been achieved in 14 steps from piperitenone.[4] While the specific details of each step are beyond the scope of this guide, the synthesis involves a series of complex organic reactions to construct the bicyclic core and introduce the necessary functional groups in a stereoselective manner. Researchers interested in the synthetic route are encouraged to consult the primary publication.

Experimental Workflow for Investigating Ferroptosis Inhibition

Based on studies investigating the ameliorating effects of compounds on ferroptosis, a plausible experimental workflow to study the effects of this compound on hippocampal cells is outlined below.

Conclusion

This compound is a promising natural product with demonstrated therapeutic potential, particularly in the areas of cardiovascular and neurological disorders. While a significant body of research has elucidated its biological activities and paved the way for its total synthesis, there remain gaps in the publicly available data, especially concerning its specific physical properties and detailed experimental protocols. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and highlighting areas for future investigation. Further research to fully characterize this molecule and its mechanisms of action is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A total synthesis of (±)-isobicyclogermacrenal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential of (-)-Isobicyclogermacrenal: A Basic Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 6, 2025

Abstract

(-)-Isobicyclogermacrenal, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of its basic pharmacology, with a focus on its neuroprotective and anti-fibrotic activities. Recent studies have elucidated its mechanisms of action, which involve the modulation of critical signaling pathways related to ferroptosis and tissue fibrosis. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate further research and drug development efforts.

Core Pharmacological Activities

This compound (IG) and its enantiomer, (+)-Isobicyclogermacrenal, have demonstrated distinct and potent pharmacological effects in preclinical studies. The primary areas of investigation include neuroprotection against sleep deprivation-induced cognitive deficits and amelioration of cardiac fibrosis.

Neuroprotective Effects of this compound

A pivotal study has highlighted the neuroprotective properties of this compound in a rat model of sleep deprivation. Administration of IG was found to significantly improve cognitive performance and ameliorate histological injuries in the hippocampus and cerebral cortex.[1] The underlying mechanisms of this neuroprotection are multifaceted and involve the mitigation of ferroptosis, a form of iron-dependent programmed cell death.

Key neuroprotective actions include:

-

Enhancement of Neurotrophic Factors and Neurotransmitters: IG treatment has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (B10506) (5-HT) in sleep-deprived rats.[1]

-

Regulation of Iron Metabolism: IG directly targets the transferrin receptor (TFRC), thereby improving iron metabolism in the hippocampus.[1]

-

Reduction of Oxidative Stress and Neuroinflammation: By modulating iron, cholesterol, and glutathione (B108866) metabolism, IG effectively reduces oxidative stress and neuroinflammation in the brain.[1]

Anti-fibrotic Effects of (+)-Isobicyclogermacrenal

The enantiomer, (+)-Isobicyclogermacrenal, has been identified as a potent inhibitor of cardiac fibrosis. It effectively suppresses the proliferation of cardiac fibroblasts and the expression of key fibrosis biomarkers.[2]

Key anti-fibrotic actions include:

-

Inhibition of TGF-β/Smad Signaling: (+)-Isobicyclogermacrenal inhibits the phosphorylation of the transforming growth factor-β (TGF-β) type I receptor. This action blocks the downstream phosphorylation of Smad2/3 and their subsequent nuclear translocation, thereby halting the fibrotic cascade.[2]

-

Downregulation of Fibrotic Markers: The compound has been shown to decrease the mRNA levels of fibronectin and α-smooth muscle actin (α-SMA), which are critical components of the fibrotic matrix.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from preclinical studies on Isobicyclogermacrenal.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Sleep Deprivation

| Parameter | Observation | Significance | Reference |

| Cognitive Performance | Significant improvement in behavioral tests | p < 0.05 | [1] |

| Hippocampal Histology | Amelioration of histological injuries | Not specified | [1] |

| BDNF Levels | Increased | Not specified | [1] |

| Serotonin (5-HT) Levels | Increased | Not specified | [1] |

| Ferroptosis Markers | Reduced | Not specified | [1] |

Table 2: Anti-fibrotic Effects of (+)-Isobicyclogermacrenal on Cardiac Fibroblasts

| Parameter | Treatment Concentration | Result | Significance | Reference |

| Fibronectin mRNA levels | 10, 30 µM | Inhibition of TGF-β1-induced expression | p < 0.01, p < 0.001 | [3] |

| α-SMA mRNA levels | 10, 30 µM | Inhibition of TGF-β1-induced expression | p < 0.05, p < 0.001 | [3] |

| TGF-β1-induced Proliferation | Not specified | Inhibition | Not specified | [2] |

| p-Smad2/3 levels | Not specified | Decrease in phosphorylation | Not specified | [2] |

Signaling Pathways

The pharmacological effects of Isobicyclogermacrenal are mediated through its interaction with specific signaling pathways.

Neuroprotective and Anti-Ferroptotic Pathway of this compound

This compound exerts its neuroprotective effects by targeting the transferrin receptor (TFRC) and mitigating the downstream effects of iron overload, which leads to ferroptosis. The proposed signaling pathway is depicted below.

Caption: Proposed neuroprotective pathway of this compound.

Anti-fibrotic Signaling Pathway of (+)-Isobicyclogermacrenal

(+)-Isobicyclogermacrenal targets the TGF-β signaling pathway, a key driver of fibrosis. By inhibiting the initial receptor phosphorylation, it effectively blocks the entire downstream cascade.

Caption: Inhibition of the TGF-β/Smad pathway by (+)-Isobicyclogermacrenal.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the pharmacology of Isobicyclogermacrenal.

In Vivo Neuroprotection Studies

-

Animal Model: A sleep deprivation model in rats is established, often using methods like the modified multiple platform technique.

-

Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris Water Maze to evaluate spatial learning and memory.

-

Histological Analysis: Brain tissues (hippocampus and cortex) are collected for histological examination (e.g., H&E staining) to assess neuronal damage.

-

Biochemical Analysis: Brain homogenates are used to measure levels of BDNF and serotonin via ELISA or HPLC. Markers of ferroptosis (e.g., iron concentration, lipid peroxidation) are also quantified.

Caption: Workflow for in vivo neuroprotection studies of this compound.

In Vitro Anti-fibrosis Studies

-

Cell Culture: Primary cardiac fibroblasts are isolated and cultured.

-

Induction of Fibrosis: Cells are stimulated with TGF-β1 to induce a fibrotic phenotype.

-

Treatment: Cells are treated with varying concentrations of (+)-Isobicyclogermacrenal.

-

Proliferation Assay: Cell proliferation is measured using assays such as the MTT or BrdU incorporation assay.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of fibronectin and α-SMA.

-

Western Blot Analysis: Protein levels of total and phosphorylated Smad2/3 are determined by Western blotting to assess the inhibition of the TGF-β pathway.

References

- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of (-)-Isobicyclogermacrenal from Aristolochia yunnanensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isobicyclogermacrenal is a sesquiterpenoid compound that has been isolated from Aristolochia yunnanensis. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, and this compound, along with other compounds from Aristolochia yunnanensis, has been identified as a potentially significant agent in biomedical research. Specifically, (+)-Isobicyclogermacrenal has been shown to alleviate cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway, highlighting its potential as a therapeutic lead compound.[1] This document provides a detailed protocol for the isolation and purification of this compound from the dried rhizomes of Aristolochia yunnanensis, intended for researchers in natural product chemistry, pharmacology, and drug development.

The genus Aristolochia is known to produce a wide variety of secondary metabolites, including terpenoids, alkaloids, and aristolochic acids.[2][3][4] The isolation of specific bioactive compounds from these plants is a critical step in their study and potential therapeutic application.

Materials and Reagents

-

Dried and powdered rhizomes of Aristolochia yunnanensis

-

Ethanol (B145695) (95%, analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Methanol (analytical grade)

-

Chloroform (B151607) (analytical grade)

-

Silica (B1680970) gel (for column chromatography, 200-300 mesh)

-

Pre-coated silica gel GF254 plates for Thin Layer Chromatography (TLC)

-

Vanillin-sulfuric acid reagent for TLC visualization

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

Standard laboratory glassware

Experimental Protocols

Extraction

The extraction process is designed to efficiently remove the desired sesquiterpenoid from the plant material.

-

Maceration: Weigh 1 kg of dried, powdered rhizomes of Aristolochia yunnanensis.

-

Place the powdered material in a large glass container and add 5 L of 95% ethanol.

-

Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation

The crude extract is fractionated to separate compounds based on their polarity.

-

Suspend the crude ethanol extract in 500 mL of distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

-

Separate the layers using a separatory funnel.

-

Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator to yield the respective crude fractions. Based on the polarity of sesquiterpenoids, this compound is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

Column chromatography is employed for the isolation of the target compound from the enriched fraction.

-

Column Preparation: Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with 200-300 mesh silica gel using n-hexane as the slurry solvent.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

n-Hexane (100%)

-

n-Hexane : Ethyl Acetate (98:2, v/v)

-

n-Hexane : Ethyl Acetate (95:5, v/v)

-

n-Hexane : Ethyl Acetate (90:10, v/v)

-

n-Hexane : Ethyl Acetate (80:20, v/v)

-

n-Hexane : Ethyl Acetate (50:50, v/v)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

TLC Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC). Use a mobile phase of n-hexane:ethyl acetate (e.g., 85:15, v/v). Visualize the spots under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

-

Pooling and Purification: Combine the fractions that show a prominent spot corresponding to this compound. Concentrate the pooled fractions. If necessary, subject the combined fractions to further purification using repeated column chromatography or preparative TLC to obtain the pure compound.

Data Presentation

The following table should be used to record the quantitative data obtained during the isolation process.

| Parameter | Value |

| Plant Material | |

| Dry weight of A. yunnanensis rhizomes | |

| Extraction | |

| Volume of 95% Ethanol used | |

| Weight of crude ethanol extract | |

| Yield of crude ethanol extract (%) | |

| Fractionation | |

| Weight of n-hexane fraction | |

| Yield of n-hexane fraction (%) | |

| Weight of ethyl acetate fraction | |

| Yield of ethyl acetate fraction (%) | |

| Purification | |

| Weight of purified this compound | |

| Final yield of this compound (%) | |

| Purity of this compound (e.g., by HPLC) |

Visualization of the Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathway of (+)-Isobicyclogermacrenal in Cardiac Fibrosis

Caption: Inhibition of the TGF-β/Smad signaling pathway by (+)-Isobicyclogermacrenal.

References

- 1. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents and Pharmacology of the Aristolochia ( mădōu ling) species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing (-)-Isobicyclogermacrenal in Cardiac Fibrosis Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to impaired cardiac function. A key driver of this process is the transforming growth factor-β (TGF-β) signaling pathway, which stimulates the differentiation of cardiac fibroblasts into myofibroblasts and enhances ECM production. (-)-Isobicyclogermacrenal, a natural sesquiterpenoid, has emerged as a potent inhibitor of cardiac fibrosis in in vitro models. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in cell culture experiments.

This compound has been shown to effectively counteract the pro-fibrotic effects of TGF-β1 in cardiac fibroblasts. Its primary mechanism of action involves the inhibition of the canonical TGF-β/Smad signaling pathway. Specifically, it has been demonstrated to inhibit the phosphorylation of the TGF-β type I receptor, which in turn prevents the phosphorylation of downstream mediators Smad2 and Smad3. This blockade of Smad2/3 activation subsequently inhibits their translocation to the nucleus, preventing the transcription of key pro-fibrotic genes.[1]

Data Presentation

The following tables summarize the quantitative data on the anti-fibrotic effects of this compound in TGF-β1-stimulated cardiac fibroblast models.

Table 1: Inhibitory Effect of this compound on Cardiac Fibroblast Proliferation

| Compound | IC50 (µM) |

| This compound | 25.3 |

| Oxymatrine (positive control) | 158.4 |

Table 2: Inhibition of Pro-fibrotic Gene Expression by this compound

| Treatment | Concentration (µM) | Fibronectin mRNA (% of TGF-β1 control) | α-SMA mRNA (% of TGF-β1 control) |

| TGF-β1 (10 ng/ml) | - | 100% | 100% |

| This compound | 5 | 78% | 85% |

| 10 | 55% | 62% | |

| 20 | 32% | 41% | |

| Oxymatrine | 100 | 68% | 75% |

Table 3: Inhibition of Pro-fibrotic Protein Expression by this compound

| Treatment | Concentration (µM) | Fibronectin Protein (% of TGF-β1 control) | α-SMA Protein (% of TGF-β1 control) |

| TGF-β1 (10 ng/ml) | - | 100% | 100% |

| This compound | 10 | ~60% | ~55% |

| 20 | ~35% | ~30% |

Table 4: Effect of this compound on Smad2/3 Phosphorylation

| Treatment | Concentration (µM) | p-Smad2/3 to Total Smad2/3 Ratio (% of TGF-β1 control) |

| TGF-β1 (10 ng/ml) | - | 100% |

| This compound | 20 | ~40% |

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the anti-fibrotic effects of this compound.

Protocol 1: Primary Cardiac Fibroblast Isolation and Culture

This protocol describes the isolation of primary cardiac fibroblasts from neonatal Sprague-Dawley rats.

Materials:

-

Neonatal Sprague-Dawley rats (1-3 days old)

-

75% Ethanol

-

Phosphate-buffered saline (PBS), sterile

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (0.25%)

-

Collagenase Type II

-

Sterile surgical instruments

-

Centrifuge

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize neonatal rats and sterilize the chest area with 75% ethanol.

-

Aseptically excise the hearts and place them in ice-cold sterile PBS.

-

Mince the ventricular tissue into small pieces (1-2 mm³).

-

Digest the minced tissue with a solution of 0.1% trypsin and 0.05% collagenase II in PBS at 37°C with gentle agitation.

-

After 10-15 minutes, collect the supernatant containing dissociated cells and neutralize the enzyme activity with an equal volume of DMEM containing 10% FBS.

-

Repeat the digestion step until the tissue is completely dissociated.

-

Centrifuge the collected cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Plate the cells in a culture flask and incubate at 37°C in a 5% CO2 atmosphere.

-

After 90 minutes, the fibroblasts will have preferentially adhered to the flask. Remove the non-adherent cells (cardiomyocytes) and add fresh culture medium.

-

Culture the cardiac fibroblasts, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

Protocol 2: Induction of Cardiac Fibrosis with TGF-β1

This protocol outlines the procedure for stimulating cardiac fibroblasts with TGF-β1 to induce a fibrotic phenotype.

Materials:

-

Primary cardiac fibroblasts (passage 2-4)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

Recombinant human TGF-β1 (stock solution, e.g., 10 µg/ml)

-

This compound (stock solution in DMSO)

Procedure:

-

Seed cardiac fibroblasts in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA analysis).

-

Grow cells to 70-80% confluency in DMEM with 10% FBS.

-

Starve the cells in serum-free DMEM for 24 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 at a final concentration of 10 ng/ml.

-

Incubate for the desired time period depending on the downstream assay (e.g., 24 hours for proliferation, 12-48 hours for gene/protein expression).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on TGF-β1-induced cardiac fibroblast proliferation.

Materials:

-

TGF-β1-stimulated cardiac fibroblasts in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following the 24-hour treatment period, add 10 µl of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell proliferation inhibition rate relative to the TGF-β1-treated control group.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression of fibrotic markers.

Materials:

-

TGF-β1-stimulated cardiac fibroblasts in a 6-well plate (from Protocol 2)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., Fibronectin, α-SMA) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

After a 12-hour treatment, lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target genes.

-

Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 5: Western Blot Analysis

This protocol is for detecting the protein levels of fibrotic markers and signaling proteins.

Materials:

-

TGF-β1-stimulated cardiac fibroblasts in a 6-well plate (from Protocol 2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Fibronectin, anti-α-SMA, anti-p-Smad2/3, anti-Smad2/3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

After a 24-48 hour treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 6: Immunofluorescence for Smad2/3 Nuclear Translocation

This protocol visualizes the cellular localization of Smad2/3.

Materials:

-

Cardiac fibroblasts grown on coverslips in a 12-well plate

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-Smad2/3)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Treat the cells on coverslips as described in Protocol 2 for 1 hour.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with the anti-Smad2/3 primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Mandatory Visualizations

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound.

References

Application Notes: (-)-Isobicyclogermacrenal in Neuroinflammation Research

Introduction

(-)-Isobicyclogermacrenal, a naturally occurring sesquiterpenoid, has demonstrated significant anti-neuroinflammatory properties, positioning it as a valuable pharmacological tool for researchers in neuroscience and drug development. These application notes provide a comprehensive overview of its utility in cellular models of neuroinflammation, focusing on its effects on key inflammatory pathways and mediators. The protocols and data presented herein are primarily derived from studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely accepted in vitro model for neuroinflammation.